SMAP-2
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Overview
Description
SMAP-2, also known as DT-1154, is an orally bioavailable activator of protein phosphatase 2A (PP2A). This compound binds to the PP2A Aα scaffold subunit, driving conformational changes in PP2A. It has shown potential in inhibiting the growth of KRAS-mutant lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SMAP-2 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The solubility of this compound in various formulations includes 7.5 mg/mL in a mixture of 10% DMSO, 40% polyethylene glycol 300 (PEG300), 5% Tween80, and 45% saline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes in various quantities, indicating that it is synthesized and purified under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: SMAP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s stability and solubility are influenced by these reactions, particularly in solution .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DMSO, PEG300, and Tween80. The conditions for these reactions typically involve controlled temperatures and solvent environments to maintain the compound’s stability .
Major Products Formed: The major products formed from the reactions involving this compound are not explicitly documented. the compound’s interaction with PP2A suggests that it may produce dephosphorylated proteins as a result of its phosphatase activation .
Scientific Research Applications
SMAP-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a research tool to study protein phosphatase activation. In biology and medicine, this compound has shown potential in inhibiting the growth of KRAS-mutant lung cancers and reducing cell viability in pancreatic ductal adenocarcinoma cell lines . Additionally, it has been studied for its effects on abdominal aortic aneurysms and aortic dilation in animal models .
Mechanism of Action
SMAP-2 exerts its effects by binding to the PP2A Aα scaffold subunit, driving conformational changes in PP2A. This activation of PP2A leads to the dephosphorylation of various proteins, inhibiting multiple oncogenic signaling pathways. In particular, this compound has been shown to decrease cellular viability and clonogenicity, induce apoptosis, and destabilize the androgen receptor in castration-resistant prostate cancer .
Comparison with Similar Compounds
SMAP-2 is unique in its ability to activate PP2A and inhibit the growth of KRAS-mutant lung cancers. Similar compounds include other small-molecule activators of PP2A, such as DT-1154. this compound stands out due to its oral bioavailability and potent anticancer activity .
List of Similar Compounds:- DT-1154
- CX08005 (protein tyrosine phosphatase 1B inhibitor)
- PTP1B-IN-22 (protein tyrosine phosphatase 1B inhibitor)
- h-NTPDase8-IN-1 (aminosulfonylbenzamide inhibitor)
- Managlinat dialanetil (fructose 1,6-bisphosphatase inhibitor)
- (-)-p-Bromotetramisole Oxalate (alkaline phosphatase inhibitor)
- Suramin Sodium Salt (polysulphonated naphthylurea with potential antineoplastic activity)
Properties
IUPAC Name |
N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKTCLBCCAFIS-HDYLNDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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